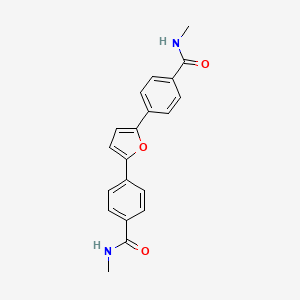![molecular formula C14H17NO2 B12897460 Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate CAS No. 59235-27-7](/img/no-structure.png)
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is an organic compound that belongs to the class of esters It features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 78-80°C for ethanol)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives
Reduction: Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanol
Substitution: Halogenated derivatives of this compound
科学的研究の応用
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with enzymes and receptors in biological systems.
類似化合物との比較
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate can be compared with other similar compounds such as:
Ethyl [4-(1H-pyrrol-2-yl)phenyl]acetate: Similar structure but with the pyrrole ring in a different position, leading to different reactivity and biological activity.
Ethyl [4-(2,5-dihydro-1H-imidazol-1-yl)phenyl]acetate: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical properties and applications.
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoate: Similar structure but with a propanoate ester group, affecting its physical and chemical properties.
特性
| 59235-27-7 | |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
ethyl 2-[4-(2,5-dihydropyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)11-12-5-7-13(8-6-12)15-9-3-4-10-15/h3-8H,2,9-11H2,1H3 |
InChIキー |
RAQHRNZSOAQGIK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)

![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)

